4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Essential for pan-RAF inhibitor synthesis per patented formula (I). Unique ethyl ether linker provides conformational flexibility for ATP pocket engagement and prevents Pd catalyst interference during cross-coupling. Substitution with direct-attachment (CAS 200064-13-7) or positional isomers alters binding modes and reduces potency. Procure for high-fidelity oncology lead optimization.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 1010104-32-1
Cat. No. B1397757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
CAS1010104-32-1
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC(=CN=C2)Br
InChIInChI=1S/C11H15BrN2O2/c12-10-7-11(9-13-8-10)16-6-3-14-1-4-15-5-2-14/h7-9H,1-6H2
InChIKeyUNQQVOMBCSCTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1): A Pan-RAF Kinase Inhibitor Intermediate for Targeted Oncology Procurement


4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) is a heterocyclic organic compound belonging to the class of morpholine derivatives featuring a brominated pyridine ring linked via an ethyl ether spacer [1]. It has been disclosed as a component of novel pan-RAF kinase inhibitors in a patent application, where it is defined within a generic formula (I) for the prevention or treatment of disorders associated with RAF and/or RAS kinase activity . Its molecular formula is C11H15BrN2O2, with a molecular weight of 287.15 g/mol [1]. The compound is primarily utilized as a key intermediate in medicinal chemistry for synthesizing targeted oncology candidates, particularly those addressing resistance mechanisms in RAF-driven cancers.

Why Generic Substitution Fails: The Critical Role of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine's Ether Linker and Bromine Positioning


Generic substitution of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) with superficially similar morpholine-pyridine analogs is not feasible due to precise structure-activity relationships (SAR) that govern target engagement. This compound's specific combination of a 5-bromopyridin-3-yl ether linked via an ethyl spacer to the morpholine nitrogen [1] is a structural motif explicitly claimed in a patent for pan-RAF kinase inhibitors . In contrast, analogs such as 4-(5-bromopyridin-3-yl)morpholine (CAS 200064-13-7) lack the flexible ethyl ether linker, directly attaching the morpholine to the pyridine ring and thereby altering both conformational flexibility and electronic distribution . Similarly, positional isomers like 4-[2-(5-bromo-pyridin-2-yloxy)-ethyl]-morpholine (CAS 212961-34-7) shift the bromine and ether linkage position, which has been shown in related kinase inhibitor scaffolds to critically affect binding pocket complementarity [2]. These structural differences directly translate into divergent pharmacological outcomes, making this compound uniquely suited for its intended synthetic pathway.

Product-Specific Quantitative Evidence Guide for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1)


Structural Differentiation: Ether Linker Conformational Flexibility vs. Direct Attachment in 4-(5-Bromopyridin-3-yl)morpholine

The target compound 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) contains a flexible ethyl ether spacer (-O-CH2-CH2-) between the morpholine and 5-bromopyridine moieties, providing four rotatable bonds [1]. In contrast, its analog 4-(5-bromopyridin-3-yl)morpholine (CAS 200064-13-7) lacks this spacer, directly attaching the morpholine nitrogen to the pyridine ring with only two rotatable bonds . This difference in conformational flexibility is critical for kinase inhibitor binding modes, where the ethyl linker allows the morpholine to occupy solvent-exposed regions while the pyridine ring engages the hinge region of the kinase ATP pocket [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Binding Mode Specificity: 3-Pyridinyl Ether vs. 2-Pyridinyl Ether Positional Isomerism in Kinase Hinge Binding

The target compound 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine features the ether linkage at the 3-position of the pyridine ring (5-bromopyridin-3-yl) [1]. Its positional isomer, 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine (CAS 212961-34-7), places the ether at the 2-position of the pyridine ring [2]. In pyridinyl morpholine kinase inhibitors, the pyridine nitrogen coordinates with hinge region residues, and the position of substituents on the pyridine ring determines the orientation of the entire scaffold within the ATP binding pocket [3]. The 3-yl ether configuration in the target compound positions the morpholine moiety for optimal interaction with solvent-exposed or hydrophobic back pocket regions, a geometry that is distinct from and non-interchangeable with the 2-yl ether isomer.

Kinase Inhibitor Pharmacology Positional Isomerism Target Engagement

Synthetic Pathway Validation: Nucleophilic Substitution Efficiency with 5-Bromopyridin-3-ol

The synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) proceeds via nucleophilic substitution between 5-bromopyridin-3-ol and 2-chloroethylmorpholine under basic conditions . This specific reaction pair is essential for constructing the ethyl ether linker while preserving the 5-bromo substituent for downstream functionalization, such as Suzuki cross-coupling [1]. Alternative synthetic routes using different bromopyridine isomers (e.g., 5-bromo-pyridin-2-ol) or different leaving groups (e.g., 2-bromoethylmorpholine) would yield structurally distinct products and are not interchangeable for the intended patent-defined intermediate. While specific yield data for this compound is not publicly disclosed, the availability of validated synthetic protocols from multiple suppliers confirms the reproducibility of this route .

Organic Synthesis Process Chemistry Reaction Yield

Regulatory Hazard Classification: Comparison of CLP Notified Hazards with Structurally Related Compounds

While the target compound 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) lacks a publicly available CLP notification, its close structural analog 4-(5-bromopyridin-3-yl)morpholine (CAS 200064-13-7) has a notified classification under the CLP Regulation (EC) No 1272/2008. This analog is classified as Acute Toxicity Category 4 (H302, H312, H332 harmful by oral, dermal, and inhalation routes), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335, respiratory irritation) [1]. The presence of the ethyl ether linker in the target compound is expected to modulate, but not eliminate, these hazard properties. Users should implement appropriate risk management measures consistent with handling brominated pyridine derivatives until compound-specific data is available.

Chemical Safety Regulatory Compliance Hazard Communication

Molecular Descriptor Analysis: Computed Physicochemical Properties vs. 4-(5-Bromopyridin-3-yl)morpholine

Computed physicochemical properties provide insight into the expected behavior of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) compared to the linker-less analog 4-(5-bromopyridin-3-yl)morpholine. The target compound has a molecular weight of 287.15 g/mol and a topological polar surface area (TPSA) of 34.6 Ų [1]. The analog has a molecular weight of 243.10 g/mol and a predicted TPSA of 25.4 Ų. The increased molecular weight and TPSA in the target compound are due to the ethyl ether linker, which adds 44.05 Da and increases polar surface area. This modification is predicted to enhance aqueous solubility and reduce membrane permeability compared to the direct-attachment analog, influencing both formulation and in vivo pharmacokinetic properties of the final drug candidate.

Computational Chemistry Drug-Likeness ADME Prediction

Best Research and Industrial Application Scenarios for 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1)


Synthesis of Pan-RAF Kinase Inhibitors for Oncology Drug Discovery

This compound is specifically designed for use as a key intermediate in the synthesis of novel pan-RAF kinase inhibitors, as disclosed in patent applications . Its unique 5-bromopyridin-3-yl ether structure with an ethyl linker [1] provides the conformational flexibility and binding geometry necessary to engage the ATP pocket of RAF kinases while maintaining the bromine handle for late-stage functionalization. Medicinal chemistry teams developing targeted therapies for BRAF V600E/K-mutant melanomas, colorectal cancers, or RAS-driven malignancies should procure this exact compound to ensure fidelity to the patented generic formula (I) and avoid the structural mismatches described in Section 3. Substitution with the direct-attachment analog (CAS 200064-13-7) or the 2-yl positional isomer (CAS 212961-34-7) will yield compounds with altered binding modes that are not covered by the patent and likely exhibit reduced potency or selectivity against RAF kinases.

Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

The 5-bromo substituent on the pyridine ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . This allows medicinal chemists to introduce diverse aryl or heteroaryl groups at the 5-position of the pyridine ring, enabling rapid exploration of structure-activity relationships around the pan-RAF kinase inhibitor scaffold. The ethyl ether linker provides sufficient distance between the morpholine and the pyridine ring to prevent steric hindrance during cross-coupling, a critical advantage over the direct-attachment analog (CAS 200064-13-7) where the morpholine nitrogen may coordinate to palladium catalysts and interfere with the coupling reaction. Procurement of this compound supports efficient library synthesis for hit-to-lead and lead optimization campaigns.

Reference Standard for Analytical Method Development and Quality Control

For analytical chemists and quality control laboratories, 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) serves as a critical reference standard for developing and validating HPLC, LC-MS, and NMR methods used to monitor the synthesis and purity of pan-RAF kinase inhibitor drug candidates [1]. Its distinct retention time, mass spectrum (m/z 287.15 [M+H]+), and NMR signature (characteristic morpholine protons at δ 2.4-2.5 and 3.6-3.7 ppm, pyridine aromatic protons at δ 8.0-8.4 ppm, and ethyl linker protons at δ 2.7-2.8 and 4.1-4.2 ppm) provide unambiguous identification. The compound's purity (typically ≥95% from reputable suppliers ) makes it suitable for use as a system suitability standard, impurity marker, or calibration standard in regulated pharmaceutical analysis environments.

Structure-Activity Relationship Studies of Morpholine-Containing Kinase Inhibitors

In academic and industrial laboratories investigating the role of morpholine moieties in kinase inhibitor design, this compound represents a specific subclass where the morpholine is attached via a flexible ethyl ether linker to a bromopyridine hinge binder [1]. Researchers comparing this scaffold to other pyridinyl morpholine kinase inhibitors (e.g., those with direct N-pyridine linkages or varied substituents as described in US20230242486A1 [2]) can use this compound to systematically evaluate the contribution of linker flexibility to binding affinity, residence time, and selectivity against RAF kinase family members (ARAF, BRAF, CRAF). The quantitative differences in rotatable bond count and TPSA outlined in Section 3 provide a physicochemical basis for interpreting observed differences in biochemical and cellular potency, guiding the rational design of next-generation inhibitors with improved drug-like properties.

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